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Compound of Interest

Compound Name: 3-Methoxythioanisole

CAS No.: 2388-74-1

Cat. No.: B1584458 Get Quote

Compound Identification & Structural Logic
3-Methoxythioanisole (also known as 1-methoxy-3-(methylthio)benzene) is a meta-

disubstituted benzene derivative.[1][2][3] Its spectroscopic signature is defined by the interplay

between the strongly electron-donating methoxy group (

) and the moderately electron-donating, polarizable thiomethyl group (

).[1]

IUPAC Name: 1-methoxy-3-(methylsulfanyl)benzene[1][2][4]

CAS Number: 2388-74-1[1][2][3][4][5]

Molecular Formula:

Molecular Weight: 154.23 g/mol [6]

Appearance: Colorless to pale yellow liquid[4][5]

Structural Electronic Effects
The meta positioning prevents direct resonance conjugation between the two substituents.[1]

Consequently, the spectral signals are largely additive, derived from the individual perturbations

of the anisole and thioanisole cores.
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Methoxy Group: Strong

-withdrawal (induction) but strong

-donation (resonance).[1]

Thiomethyl Group: Weak

-withdrawal and weak

-donation; highly polarizable sulfur atom.[1]

Mass Spectrometry (MS) Data
Methodology: Electron Ionization (EI), 70 eV.

The mass spectrum is dominated by the stability of the aromatic core and the facile cleavage of

the methyl groups attached to heteroatoms.[1]

Key Ion Peaks
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m/z Ion Identity
Relative
Abundance

Causality &
Fragmentation
Logic

154 High (Base Peak)

Stable molecular ion

due to aromatic ring

and heteroatom lone

pairs stabilizing the

radical cation.[1]

139 High

Loss of a methyl

radical.[1] The

on the oxygen is more

labile than the S-

methyl, but both

pathways contribute.

[1] Formation of stable

quinoid-like cations.[1]

123 Moderate
Direct loss of the

methoxy radical.[1]

107 Moderate

Loss of the thiomethyl

radical, leaving the

anisole cation

fragment.

91 Low

Tropylium ion

formation

(rearrangement).

77 Low

Phenyl cation

(complete stripping of

substituents).

Fragmentation Pathway Visualization
The following diagram illustrates the primary fragmentation logic observed in EI-MS.
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Figure 1: Primary fragmentation pathways for 3-Methoxythioanisole under Electron Ionization

(70 eV).

Infrared Spectroscopy (IR)
Methodology: Neat oil on KBr plates or ATR (Attenuated Total Reflectance).[1]

The IR spectrum is characterized by the distinct C-O and C-S stretching vibrations and the

specific substitution pattern of the benzene ring.[1]
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Frequency (

)
Vibration Mode Structural Assignment

3000 – 3100
C-H Stretch (

)
Aromatic ring protons.

2835 – 2960
C-H Stretch (

)

Methyl groups of

and

.[1] The

stretch is typically distinct at

~2835

.

1580 – 1600 C=C Stretch
Aromatic ring breathing

modes.[1]

1470 – 1490 C=C Stretch Aromatic skeletal vibrations.

1250 – 1270 C-O Stretch
Diagnostic: Strong asymmetric

stretch of Ar-O-C.

1040 – 1050 C-O-C Symmetric
Symmetric stretching of the

ether linkage.

690 & 780 C-H Out-of-Plane
Diagnostic: Meta-disubstituted

benzene pattern.[1]

~700 C-S Stretch
Weak band characteristic of

the thioether linkage.[1]

NMR Spectroscopy Data
Methodology:

(300/400 MHz) and

(75/100 MHz) in
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.

NMR (Proton)
The proton spectrum shows two distinct singlets for the methyl groups and a complex multiplet

region for the aromatic protons.[1] The chemical shifts reflect the electronegativity difference

between Oxygen (3.[1]5) and Sulfur (2.5).[1][7]
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Shift (

, ppm)
Multiplicity Integration Assignment Causality

7.15 – 7.25 Triplet (t) 1H Ar-H5

Meta to both

substituents;

least affected by

resonance

donation.[1]

6.85 – 6.95 Multiplet (m) 2H Ar-H4, Ar-H6

Ortho to one

donor and para

to the other.[1]

Shielded by

electron

donation.

6.70 – 6.80 Singlet-like (t) 1H Ar-H2

Isolated between

and

.[1] Shielded by

synergistic ortho-

donation.[1]

3.81 Singlet (s) 3H

Deshielded by

highly

electronegative

Oxygen.[1]

2.49 Singlet (s) 3H

Less deshielded

due to lower

electronegativity

of Sulfur.[1]

NMR (Carbon)
The carbon spectrum confirms the asymmetry of the molecule with 8 distinct signals.[1]
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Shift (

, ppm)
Carbon Type Assignment Causality

160.1 Quaternary
C1 (

)

Deshielded by direct

oxygen attachment

(ipso effect).[1]

140.2 Quaternary
C3 (

)

Deshielded by sulfur,

but less than oxygen.

129.8 Methine (CH) C5

Meta position;

relatively unperturbed.

[1]

119.5 Methine (CH) C6

Ortho to

, Para to

.[1]

113.2 Methine (CH) C4

Para to

, Ortho to

.[1]

111.5 Methine (CH) C2

Shielded "inner"

carbon between two

donors.[1]

55.4
Methyl (

)

Standard methoxy

carbon shift.[1]

15.8
Methyl (

)

Characteristic

thiomethyl carbon shift

(upfield).[1]

Experimental Protocols
Protocol A: Sample Preparation for NMR
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Objective: Obtain high-resolution

and

spectra without concentration broadening.[1]

Solvent Selection: Use Chloroform-d (

) with 0.03% TMS (Tetramethylsilane) as an internal standard.[1]

Concentration:

For

: Dissolve 10 mg of 3-Methoxythioanisole in 0.6 mL of

.

For

: Dissolve 30-50 mg in 0.6 mL of

to improve signal-to-noise ratio for quaternary carbons.

Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended

particulates (dust/silica) that cause line broadening.[1]

Acquisition:

Run

with a 30° pulse angle and 1-second relaxation delay.

Run

with proton decoupling (CPD).[1]

Protocol B: GC-MS Analysis Workflow
Objective: Confirm purity and molecular weight.
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Dilution: Dilute 1

L of neat sample into 1.5 mL of HPLC-grade Ethyl Acetate or Dichloromethane.

Column: DB-5ms or equivalent (30m x 0.25mm ID, 0.25

m film).

Temperature Program:

Start: 60°C (Hold 1 min).

Ramp: 20°C/min to 280°C.[1]

Hold: 3 mins at 280°C.

Inlet: Split mode (50:1), 250°C.

Detection: MS Source at 230°C, Quadrupole at 150°C.

Workflow Visualization
The following diagram outlines the logical flow for structural validation of this compound.
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Figure 2: Step-by-step structural validation workflow for 3-Methoxythioanisole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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